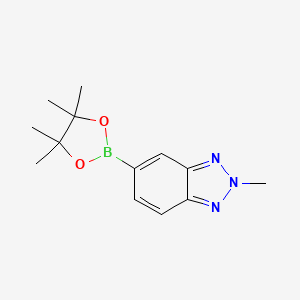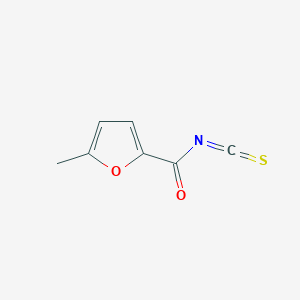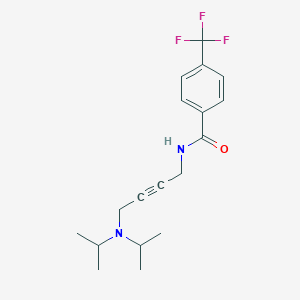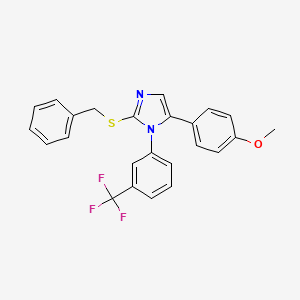
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole” is an organic compound with borate groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .
Molecular Structure Analysis
The molecular structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Methods : This chemical compound is synthesized via a three-step substitution reaction, showcasing its potential as a boric acid ester intermediate with benzene rings (Huang et al., 2021).
- Structural Analysis : Techniques like FTIR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of similar compounds. X-ray diffraction provides crystallographic and conformational analyses (Huang et al., 2021).
Molecular Structure and DFT Studies
- Density Functional Theory (DFT) : DFT is utilized to calculate the molecular structures of related compounds, which are then compared with X-ray diffraction values. This helps in understanding the physicochemical properties and molecular conformations of these compounds (Wu et al., 2021).
- Molecular Electrostatic Potential : Further investigation of the molecular electrostatic potential and frontier molecular orbitals through DFT reveals molecular structure characteristics (Liao et al., 2022).
Applications in Polymer Synthesis
- Microwave-Assisted Synthesis : N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles were synthesized via microwave-assisted synthesis, leading to heteroaryl-substituted benzimidazoles. This signifies its role in the synthesis of complex organic compounds (Rheault et al., 2009).
- Semiconducting Polymers : The compound has been used in the synthesis of high-performance semiconducting polymers, indicating its relevance in materials science and electronics (Kawashima et al., 2013).
Biochemical Applications
- Cytoprotection and Oxidative Stress : Derivatives of the compound have been explored for their potential in cytoprotection against oxidative stress, highlighting its biomedical application potential (Wang & Franz, 2018).
Pd-catalyzed Borylation
- Borylation Methods : Pd-catalyzed borylation techniques have been employed for the synthesis of derivatives of this compound, demonstrating its utility in advanced organic synthesis (Takagi & Yamakawa, 2013).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s known that boronic acid derivatives like this compound can form reversible covalent complexes with proteins, enzymes, and receptors, altering their function .
Biochemical Pathways
Boronic acid derivatives are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds .
Pharmacokinetics
The physicochemical properties such as its molecular weight (20807 g/mol ) and solid form can provide some insights into its potential bioavailability.
Result of Action
The ability of boronic acid derivatives to form reversible covalent complexes can lead to changes in the function of target molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it’s known that boronic acids can form boronate esters in the presence of diols, a reaction that is pH-dependent .
Propiedades
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-7-10-11(8-9)16-17(5)15-10/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVPXTQRVIHAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(N=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2469885.png)



![3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2469894.png)



![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)
![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)